![molecular formula C20H17FN4O2S B2838319 N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-75-9](/img/structure/B2838319.png)
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex chemical compound used in diverse scientific research due to its unique properties and potential applications in various fields. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Molecular Structure Analysis
Triazole compounds, including “N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, have a molecular structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This makes them versatile in showing biological activities.Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For instance, the introduction of fluoro, chloro, and cyano groups at the p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Scientific Research Applications
Agricultural Applications
Compounds within the [1,2,4]triazolo[1,5-a]pyridine sulfonamide family have demonstrated significant herbicidal activity. For instance, specific substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those similar in structure to the chemical , have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential use in agriculture for weed control without causing harm to the crops (Moran, 2003) Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health.
Antimicrobial and Antifungal Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have been explored, with these compounds screened for their antimicrobial activity. This area of research indicates the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-Motaal & Raslan, 2014) Synthesis and Antimicrobial Evaluation of Some 1,2,4-Triazolo[1,5-a]Pyridine, Pyrimidine Sulfonamides and Sulfinyl Derivatives.
Anticancer Research
Modifications of the [1,2,4]triazolo[1,5-a]pyridin-2-yl moiety, as seen in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have been investigated for their anticancer effects. These studies have led to the development of compounds with potent antiproliferative activities against human cancer cell lines, highlighting the chemical's relevance in medicinal chemistry for cancer treatment research (Wang et al., 2015) Modification of N-(6-(2-Methoxy-3-(4-Fluorophenylsulfonamido)Pyridin-5-Yl)-[1,2,4]Triazolo[1,5-a]Pyridin-2-Yl)Acetamide as PI3Ks Inhibitor by Replacement of the Acetamide Group with Alkylurea.
Enzyme Inhibition for Drug Design
In drug design, the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, has been researched. These studies are vital for understanding the molecular mechanisms of action of potential drug candidates and for the development of targeted therapies for diseases such as cancer and glaucoma (Alafeefy et al., 2015) Inhibition of Human Carbonic Anhydrase Isozymes I, II, IX, and XII with a New Series of Sulfonamides Incorporating Aroylhydrazone-, [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazinyl- or 2-(Cyanophenylmethylene)-1,3,4-Thiadiazol-3(2H)-yl Moieties.
Future Directions
Given the versatile biological activities of triazole compounds and the increasing need to develop alternative treatments that act via a unique mechanism of action , there is potential for further exploration and development of “N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” in various fields of research.
properties
IUPAC Name |
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-7-8-17(11-19(15)21)25(12-16-5-3-2-4-6-16)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJVMDAZBTLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.